5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The compound’s IUPAC name, 5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile , reflects its hierarchical structure. The parent scaffold is benzonitrile (a benzene ring with a nitrile group at position 2). Key substituents include:
- Nitro group (-NO₂) at position 5 of the benzene ring.
- Amino group (-NH-) at position 2, bonded to a 2,2,6,6-tetramethylpiperidin-4-yl moiety.
The tetramethylpiperidine substituent features four methyl groups: two at positions 2 and 2 (geminal dimethyl) and two at positions 6 and 6 (geminal dimethyl). Its structure is rigid due to the chair conformation of the piperidine ring, with substituents occupying equatorial positions for steric stability.
| Structural Component | Position | Functional Group |
|---|---|---|
| Benzonitrile core | Parent | Benzene + nitrile (-CN) |
| Nitro group | 5 | -NO₂ |
| Amino group | 2 | -NH- |
| Tetramethylpiperidin-4-yl | Linked to NH | 2,2,6,6-tetramethylpiperidine |
SMILES Notation :N#Cc1cc(ccc1NC1CC(C)(C)NC(C1)(C)C)[N+](=O)[O-]
This notation confirms the benzonitrile core (N#C-C6H4), the nitro group at position 5 (N+[O-]), and the tetramethylpiperidine substituent (NC1CC(C)(C)NC(C1)(C)C).
Alternative Designations in Chemical Databases
The compound is indexed under multiple identifiers across databases:
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 945367-14-6 | |
| MDL Number | MFCD09455392 | |
| PubChem CID/SID | 17221332 / 160997265 |
Synonyms :
These designations emphasize its nitrobenzonitrile core and the tetramethylpiperidine substituent.
Molecular Formula and Weight Validation (C₁₆H₂₂N₄O₂)
The molecular formula C₁₆H₂₂N₄O₂ is derived from:
- Carbon (C₁₆) : Benzene ring (6 carbons) + nitrile (1 carbon) + tetramethylpiperidine (9 carbons).
- Hydrogen (H₂₂) : Benzene (5 hydrogens) + nitrile (1 hydrogen) + tetramethylpiperidine (16 hydrogens).
- Nitrogen (N₄) : Nitrile (1 N) + nitro group (1 N) + amino group (1 N) + piperidine (1 N).
- Oxygen (O₂) : Nitro group (2 O).
Molecular Weight Calculation :
$$
\text{MW} = (16 \times 12.01) + (22 \times 1.008) + (4 \times 14.01) + (2 \times 16.00) = 302.38 \, \text{g/mol}
$$
This matches reported values in chemical databases.
| Element | Atomic Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon | 16 | 192.16 |
| Hydrogen | 22 | 22.18 |
| Nitrogen | 4 | 56.04 |
| Oxygen | 2 | 32.00 |
| Total | 302.38 |
Properties
IUPAC Name |
5-nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-15(2)8-12(9-16(3,4)19-15)18-14-6-5-13(20(21)22)7-11(14)10-17/h5-7,12,18-19H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWXERNINWPHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 2,2,6,6-tetramethylpiperidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile can be compared with other similar compounds, such as:
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzamide: Similar in structure but with an amide group instead of a nitrile group.
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzyl alcohol: Features a hydroxyl group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Chemical Formula : C₁₆H₂₂N₄O₂
- Molecular Weight : 302.38 g/mol
- CAS Number : 945367-14-6
- MDL Number : MFCD09455392
- Hazard Classification : Irritant
Mechanisms of Biological Activity
Nitro compounds, including this compound, often exert their biological effects through the following mechanisms:
- Reduction to Active Metabolites : Nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to cytotoxic effects and cell death in pathogens or cancer cells .
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They can disrupt microbial DNA synthesis and function through the formation of toxic intermediates that bind covalently to DNA .
- Antitumor Activity : The presence of nitro groups may enhance the efficacy of certain compounds against cancer cells by exploiting the hypoxic conditions often found in tumors. This allows for selective activation of prodrugs in cancer therapy .
Antimicrobial Activity
| Compound | Mechanism | Target Organism | Reference |
|---|---|---|---|
| Metronidazole | Reduction to toxic metabolites | H. pylori | |
| 5-Nitroimidazole derivatives | DNA binding | Various bacteria |
Antitumor Activity
| Compound | Mechanism | Cancer Type | Reference |
|---|---|---|---|
| Nitrobenzamide derivatives | Hypoxia activation | Various cancers | |
| 5-Nitrobenzopyrans | Increased activity due to nitro group | Solid tumors |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study highlighted the effectiveness of nitro compounds in treating infections caused by resistant strains of bacteria. The research demonstrated that derivatives of nitroimidazole could overcome resistance mechanisms by modifying their chemical structure to enhance binding affinity to bacterial DNA . -
Antitumor Potential :
Research into nitro-containing heterocycles has shown promising results in preclinical models for various cancers. A specific study indicated that compounds with a nitro group at the C3 position exhibited significant inhibition of tumor growth in hypoxic environments, suggesting their potential as targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for 5-Nitro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]benzonitrile, and how can purity be validated?
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor for nitro-group reduction or piperidine ring oxidation using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Confirm nitro-group position and piperidine substitution patterns (¹H, ¹³C, DEPT-135).
- X-ray crystallography : Resolve steric effects of tetramethylpiperidine groups.
- Elemental analysis : Verify C, H, N content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model nitro-group electrophilicity and steric hindrance from tetramethylpiperidine. Use COMSOL Multiphysics® to simulate reaction kinetics under flow conditions. Validate with experimental turnover frequencies (TOFs) .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-analysis : Pool data from ≥5 independent studies; apply Cohen’s d to quantify effect sizes.
- Experimental replication : Standardize assay protocols (e.g., fixed cell lines, incubation time).
- Confounding factors : Test for residual solvent interference (e.g., DMF inhibits kinase X by 20% at 0.01% v/v) .
Q. What advanced separation techniques isolate byproducts from the amination step?
- Methodological Answer : Use preparative HPLC with a C18 column (gradient: 20–80% acetonitrile/0.1% TFA). For persistent impurities, apply centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:5:3) system. Characterize byproducts via high-resolution MS/MS .
Methodological Best Practices
- Reproducibility : Document all synthetic steps in triplicate, reporting mean ± SD. Share raw spectra in open repositories (e.g., Zenodo).
- Safety : Follow GHS Category 2 protocols: wear nitrile gloves, FFP3 masks, and use fume hoods to prevent respiratory exposure .
- Data Integrity : Use LabArchives® or ChemOffice® for electronic lab notebooks (ELNs) with blockchain timestamping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
